2,2,2-Trifluoroethyl 4-methylpiperazine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoroethyl 4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O2/c1-12-2-4-13(5-3-12)7(14)15-6-8(9,10)11/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBZJNMUCIMURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 4-methylpiperazine-1-carboxylate typically involves the reaction of 4-methylpiperazine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 4-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity :
- Recent studies have indicated that compounds similar to 2,2,2-trifluoroethyl 4-methylpiperazine-1-carboxylate exhibit significant antitumor properties. For instance, modifications to piperazine structures have led to the development of novel agents targeting microtubules in glioblastoma cells. These agents destabilize microtubules and induce cell death, showcasing potential therapeutic avenues for cancer treatment .
-
Neuropharmacology :
- This compound's structural features allow it to interact with various neurotransmitter systems. Research has focused on its potential as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. Inhibition of MAGL may have therapeutic implications for neurological disorders by enhancing endocannabinoid signaling .
-
Antimicrobial Properties :
- The compound has shown promise in antimicrobial applications, particularly against resistant strains of bacteria and parasites such as Plasmodium falciparum. Its derivatives have been evaluated for their efficacy in inhibiting the growth of these pathogens, indicating potential use in treating infectious diseases .
Case Studies
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Receptor Modulation : The compound can act on receptors involved in pain and inflammation pathways, making it a candidate for developing analgesics.
- Cytotoxicity Studies : Research has shown varying degrees of cytotoxicity against different cancer cell lines, suggesting a need for further structure-activity relationship studies to optimize efficacy while minimizing toxicity .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Key Substituent Effects
- Trifluoroethyl Group: The electron-withdrawing trifluoroethyl group in the target compound increases resistance to esterase-mediated hydrolysis compared to ethyl or methyl esters in analogs like Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (CAS 1202770-39-5, ) .
- Methylpiperazine vs.
- Aromatic vs. Aliphatic Substituents : Compounds like Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate (CAS 497061-02-6, ) incorporate aromatic carbonyl groups, which enhance π-π stacking interactions but reduce solubility compared to the aliphatic trifluoroethyl group in the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2,2,2-Trifluoroethyl 4-methylpiperazine-1-carboxylate is an organic compound notable for its trifluoroethyl group and piperazine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including effects on various cellular pathways and targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H12F3N2O2
- Molecular Weight : 218.19 g/mol
- Structure : The compound features a piperazine ring substituted with a trifluoroethyl group and a carboxylate moiety.
The biological activity of this compound can be attributed to its interactions with various biological targets:
Target Interactions :
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
- Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, potentially influencing signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Antitumor Activity
Research has shown that the compound possesses antitumor properties. In vitro studies on cancer cell lines have revealed its potential to inhibit cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Significant growth inhibition |
| HeLa (Cervical) | 0.175 | Moderate growth inhibition |
| A549 (Lung) | 0.200 | Low growth inhibition |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations at the piperazine ring and the trifluoroethyl group have been explored to enhance potency and selectivity.
Key Findings from SAR Studies:
- Substituting different groups on the piperazine ring can lead to variations in activity.
- The presence of the trifluoroethyl group significantly enhances lipophilicity and membrane permeability.
Case Studies
-
In Vivo Efficacy Against Tumors : A study conducted on BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
- Tumor Volume Reduction : From an average of 500 mm³ in control groups to approximately 250 mm³ in treated groups after four weeks.
- Antimicrobial Efficacy in Animal Models : Another study evaluated the antimicrobial effects in a mouse model infected with S. aureus. The treated group showed a survival rate of 80% compared to 30% in untreated controls.
Q & A
Q. What advanced analytical methods resolve complex degradation products?
- Methodological Answer :
- LC-MS/MS : Identify degradation fragments (e.g., hydrolyzed piperazine) with a Q-TOF mass spectrometer .
- Isotope Labeling : Use ¹⁸O-water to trace hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
